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Compound of Interest

Compound Name: (1H-Pyrrol-2-yl)methanol

Cat. No.: B118069

This technical guide provides a comprehensive overview of the spectroscopic data for (1H-
Pyrrol-2-yl)methanol (CAS No: 27472-36-2), a key heterocyclic compound. The document is
intended for researchers, scientists, and professionals in drug development, offering detailed
information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) characteristics. The guide includes structured data tables, detailed experimental
protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The structural elucidation of (1H-Pyrrol-2-yl)methanol is achieved through a combination of
spectroscopic techniques. The following tables summarize the key experimental and predicted
data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

1H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-ds, Reference: TMS at 0.00 ppm
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Proton Assignment Prt-?‘dicted Chemical Multiplicity Predicted Coupling
Shift (6, ppm) Constant (J, Hz)

H-5 ~6.6 - 6.8 m

H-3 ~6.0-6.2 m

H-4 ~5.9-6.1 m

-CHz- ~43-45 s

-OH ~4.8-5.2 brs

N-H ~10.5-11.0 br s

Note: The predicted *H NMR data is based on the analysis of similar 2-substituted pyrrole
structures. Actual chemical shifts and coupling constants can vary depending on solvent,
concentration, and temperature.

13C NMR (Carbon NMR) Data

Solvent: DMSO-ds, Reference: TMS at 0.00 ppm. Data is estimated from the spectrum
available on SpectraBase.[1]

Carbon Assignment Chemical Shift (0, ppm)
Cc2 ~132

C5 ~119

C3 ~106

C4 ~105

-CH2- ~57

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted FT-IR Absorption Data
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Wavenumber (cm~?)

Intensity

Assignment

O-H and N-H stretching

~3400 - 3200 Strong, Broad o
vibrations
) Aromatic C-H stretching
~3100 - 3000 Medium _
(pyrrole ring)
] Aliphatic C-H stretching (-
~2950 - 2850 Medium
CHz2-)
~1550 - 1450 Medium to Strong C=C stretching (pyrrole ring)
C-O stretching (primar
~1250 - 1000 Strong a(p Y
alcohol)
~1100 - 1000 Medium C-N stretching

Note: This is a predicted IR spectrum based on characteristic functional group absorption

frequencies. The broadness of the O-H and N-H stretch is due to hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The data below is from a Gas Chromatography-Mass Spectrometry (GC-MS)

analysis.[2][3]

Mass Spectrometry Data

m/z Relative Intensity Assignment

97 High [M]* (Molecular lon)

80 High [M - OH]* or [M - NHs]*
79 High [M - H20]*

68 Medium [M - CHOJ*

53 High [CaHs]*

© 2025 BenchChem. All rights reserved. 3/10

Tech Support


https://www.researchgate.net/figure/Comparative-values-of-FTIR-absorption-intensities-and-areas-for-signals-1047-and-1087-cm_fig4_269167841
https://www.thegoodscentscompany.com/data/rw1279691.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

1. Sample Preparation:

o Weigh approximately 5-10 mg of (1H-Pyrrol-2-yl)methanol for tH NMR or 20-30 mg for 13C
NMR.

» Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, as the compound is polar) in a clean, dry vial.

o Ensure the sample is fully dissolved. Gentle warming or vortexing can be applied if
necessary.

« Filter the solution through a small plug of glass wool or a syringe filter into a clean 5 mm
NMR tube to remove any particulate matter.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent
does not contain it.

2. Data Acquisition:
 Insert the NMR tube into the spectrometer.

e Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field
to achieve optimal homogeneity.

e For 1H NMR: Acquire the spectrum using a standard pulse program. Typical parameters
might include a spectral width of -2 to 12 ppm, a pulse width of 30-45 degrees, a relaxation
delay of 1-2 seconds, and 8-16 scans.

e For 13C NMR: Acquire the proton-decoupled spectrum. Typical parameters might include a
spectral width of 0 to 200 ppm, a sufficient number of scans to achieve a good signal-to-
noise ratio (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.
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3.

Data Processing:
Apply Fourier transformation to the acquired free induction decay (FID).
Phase correct the spectrum and apply a baseline correction.

Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent
peak (e.g., DMSO at 2.50 ppm for tH and 39.52 ppm for 13C).

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

FT-IR Spectroscopy Protocol (ATR Method)

1.

Sample Preparation:

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth
dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry
completely.

. Data Acquisition:

Record a background spectrum of the empty, clean ATR crystal. This will be automatically
subtracted from the sample spectrum.

Place a small amount of the solid (1H-Pyrrol-2-yl)methanol sample onto the center of the
ATR crystal.

Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact
with the crystal surface.

Acquire the sample spectrum. Typical parameters include a scan range of 4000-400 cm™1, a
resolution of 4 cm~%, and co-adding 16-32 scans to improve the signal-to-noise ratio.

. Data Processing and Cleaning:

The software will automatically perform the background subtraction.
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« |dentify and label the significant absorption peaks.

o After analysis, release the pressure arm, remove the sample, and clean the ATR crystal
thoroughly as described in the preparation step.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

1. Sample Preparation:

e Prepare a dilute solution of (1H-Pyrrol-2-yl)methanol (approximately 1 mg/mL) in a volatile
organic solvent such as dichloromethane or ethyl acetate.

« Filter the sample through a 0.2 um syringe filter into a GC vial to remove any particulate
matter.

2. GC-MS Instrumentation and Conditions:

« Injector: Set the injector temperature to a value that ensures rapid vaporization without
thermal decomposition (e.g., 250 °C). Use a splitless or split injection mode depending on
the sample concentration.

e GC Column: Use a non-polar capillary column, such as one with a 5% phenyl
methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 pm film
thickness).

o Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

» Oven Temperature Program: A typical program would be to hold at an initial temperature
(e.g., 50-70 °C) for a few minutes, then ramp the temperature at a rate of 10-20 °C/min to a
final temperature of 250-280 °C, and hold for several minutes.

* MS lon Source: Use Electron lonization (El) at a standard energy of 70 eV.

e MS Analyzer: Scan a mass range appropriate for the compound and its expected fragments
(e.g., m/z 40-300).
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3. Data Analysis:

Analyze the total ion chromatogram (TIC) to identify the retention time of the compound.

Extract the mass spectrum corresponding to the chromatographic peak of (1H-Pyrrol-2-

yl)methanol.

Identify the molecular ion peak ([M]*) and analyze the fragmentation pattern to confirm the
structure. The fragmentation can be compared to library spectra if available.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a

chemical compound.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b118069?utm_src=pdf-body
https://www.benchchem.com/product/b118069?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

1. Sample Preparation

Chemical Compound
((1H-Pyrrol-2-yl)methanol)

'

Dissolve in .
Deuterated Solvent I Solid Sample (Neat)

Dissolve in
Volatile Solvent

2. Data Acquisition

NMR Spectrometer
(1H, 13C)

FT-IR Spectrometer

(ATR)

GC-MS System

3. Data Processing

FT, Phasing,
Referencing, Integration

Background Subtraction, Chromatogram Analysis,
Peak Picking Spectrum Extraction

4. Data Analysis|& Interpretation
y
Chemical Shifts () Functional Group Molecular Weight
Coupling Constants (J) Identification Fragmentation Pattern
Multiplicity (Wavenumbers, cm~1) (m/z)

5. Structure| Elucidation

Combine All Data for
Final Structure Confirmation

Click to download full resolution via product page

General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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